Product packaging for Lead 2,4-dihydroxybenzoate(Cat. No.:CAS No. 20936-32-7)

Lead 2,4-dihydroxybenzoate

Cat. No.: B1505819
CAS No.: 20936-32-7
M. Wt: 360 g/mol
InChI Key: LLVFMJQPUWTQTM-UHFFFAOYSA-M
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Description

Lead 2,4-dihydroxybenzoate (CAS 41453-50-3), also known as lead β-resorcylate, is a synthetically produced coordination compound with a defined crystalline structure. Its molecular formula is C₁₄H₁₀O₈Pb, with an average molecular mass of 513.43 g/mol . Scientific research has identified its significant potential as a catalyst for the thermal decomposition of energetic materials like ammonium perchlorate (AP) and RDX, which is relevant for propellant and pyrotechnic research . The compound's structure is characterized by a stable, ordered 3D framework formed through specific coordination forms of the Pb²⁺ ion with the ligand and stabilized by hydrogen bonding and π-π interactions . This product is intended for use in non-biological research applications, including materials science, inorganic chemistry, and the study of catalytic processes. It is provided strictly For Research Use Only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5O4Pb+ B1505819 Lead 2,4-dihydroxybenzoate CAS No. 20936-32-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carboxy-5-hydroxyphenolate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.Pb/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,8-9H,(H,10,11);/q;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVFMJQPUWTQTM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[O-])C(=O)O.[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5O4Pb+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175099
Record name Lead 2,4-dihydroxybenzoate
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Molecular Weight

360 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20936-32-7
Record name Lead 2,4-dihydroxybenzoate
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Record name Lead 2,4-dihydroxybenzoate
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Record name Lead 2,4-dihydroxybenzoate
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Synthetic Pathways and Methodological Advancements for Lead 2,4 Dihydroxybenzoate

Optimizing Reaction Conditions and Yield for Lead 2,4-dihydroxybenzoate (B8728270) Productionresearchgate.net

Achieving high yield and purity in the synthesis of lead 2,4-dihydroxybenzoate requires careful optimization of various reaction parameters. numberanalytics.com Key factors that significantly influence the outcome of the synthesis include the choice of solvent, reaction temperature, and pressure. researchgate.net

The choice of solvent is a critical parameter that can determine the very nature of the isolated lead carboxylate polymer. mdpi.com Different solvents can lead to products with different crystal structures, dimensionalities, and even properties like luminescence. For instance, in the synthesis of lead(II) complexes with benzoate (B1203000) derivatives, using water as a solvent often promotes the inclusion of aqua ligands in the final structure. mdpi.com These coordinated water molecules can influence the dimensionality of the resulting coordination polymer; an increase in the number of coordinated solvent molecules generally favors structures with lower dimensionality. mdpi.com

In a study on related lead(II) benzoate complexes, reactions were carried out in water, dimethylsulfoxide (DMSO), and methanol (B129727) (MeOH). The solvent was found to be the main parameter dictating the nature of the isolated polymer. mdpi.comresearchgate.net For example, the exchange of methanol molecules in a precursor with an aqua ligand resulted in a structural switch from a 1D to a 2D coordination polymer. mdpi.com Conversely, for some related syntheses, solvents such as methanol, acetone, and tetrahydrofuran (B95107) (THF) have been shown to result in minimal product formation, indicating that solvent selection is highly specific to the desired reaction. nih.gov

SolventEffect on Lead Benzoate Derivative ComplexesReference
WaterPromotes inclusion of aqua ligands, can influence luminescence mdpi.com
DMSOLeads to specific polymeric structures, may not incorporate into the final complex mdpi.com
MethanolCan act as a ligand; partial ligand exchange may occur mdpi.com
AcetonitrileShown to be an effective solvent for some related alkylation reactions nih.gov

This table summarizes the observed effects of different solvents on the synthesis of lead(II) carboxylate complexes.

Temperature and pressure are fundamental thermodynamic variables that can significantly affect reaction rates, yields, and even the stability of the products. In the synthesis of lead complexes, reactions can be performed at a range of temperatures. Some syntheses are conducted at room temperature, while others require heating to boiling to dissolve precursors or drive the reaction. mdpi.com For related reactions, increasing the temperature has been shown to lead to a significant improvement in product yields. nih.gov For example, syntheses of certain ballistic modifiers containing lead chelates are conducted at temperatures up to 100°C to increase the reaction speed. google.com

Pressure is a less commonly varied parameter in standard laboratory syntheses of coordination complexes but is crucial in certain green chemistry applications, particularly those involving gases like CO2. In the enzymatic synthesis of 2,4-dihydroxybenzoic acid from resorcinol, applying CO2 pressure of 30–40 bar was found to be optimal for achieving high conversion (up to 68%). rsc.org However, pressures above this optimum (e.g., 50 bar) led to a significant drop in conversion, likely due to deactivation of the enzyme catalyst. rsc.org High desolvation temperatures (up to 400°C) have also been noted to influence the reactivity of 2,4-dihydroxybenzoic acid in mass spectrometry experiments, indicating the molecule's response to thermal energy input. rsc.org

ParameterObservation in Related SynthesesPotential Implication for this compoundReference
TemperatureIncreased temperature can improve yields and reaction rates.Optimizing temperature could increase the yield and speed of formation. mdpi.comgoogle.comnih.gov
PressureOptimal CO2 pressure (30-40 bar) is crucial for the green synthesis of the 2,4-DHBA ligand.Pressure control could be relevant if gaseous reactants are used. rsc.org

This table outlines the influence of temperature and pressure on related synthetic processes.

Stoichiometric Considerations in this compound Synthesis

The stoichiometry of the reactants is a critical parameter in the synthesis of this compound, profoundly influencing the composition, purity, and crystalline structure of the final product. The molar ratio between the lead source, such as lead(II) oxide or lead(II) acetate (B1210297), and 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid) dictates the formation of the desired lead salt and can prevent the occurrence of unwanted side reactions or impure products. mdpi.comgoogle.com

Research into the synthesis of related metal-organic compounds has demonstrated the sensitivity of the final structure to the reactant ratios. For instance, in the synthesis of potassium complexes of 2,4-dihydroxybenzoic acid, it was found that obtaining a specific complex becomes impossible if the molar ratio of the acid to potassium hydroxide (B78521) exceeds 1:1.8, highlighting the narrow stoichiometric window for the formation of certain products. researchgate.net Similarly, the synthesis of lead(II) complexes with various benzoate derivatives shows that the final composition, including the incorporation of solvent molecules as ligands, is dependent on the experimental conditions, which are intrinsically linked to the starting stoichiometry. mdpi.comresearchgate.net

In the context of this compound, which has applications as a ballistic modifier in propellants, precise stoichiometric control is essential for achieving purities exceeding 98% and high yields. google.com The reaction involves the deprotonation of the carboxylic acid group of 2,4-dihydroxybenzoic acid by the lead compound to form the lead carboxylate. mdpi.com The nomenclature itself, often "lead(II) 2,4-dihydroxybenzoate," can imply a 2:1 ligand-to-metal ratio, reflecting the +2 charge of the lead ion and the singly deprotonated carboxylic acid ligand.

A key patent outlines the synthesis of chelated lead compounds for use as ballistic modifiers, providing specific guidance on molar ratios. google.com The process involves reacting a lead compound, preferably lead(II) oxide, with 2,4-dihydroxybenzoic acid in a suitable reaction liquid like water. google.com The careful control of these ratios is paramount to synthesizing the pure compound. google.com While the patent also discusses mixed-metal chelates, the principles for single-metal compounds underscore the importance of molar ratios. google.com For example, the reaction between lead(II) oxide and 2,4-dihydroxybenzoic acid would theoretically proceed according to a specific molar relationship to ensure complete reaction without excess starting materials, which could contaminate the product.

The table below summarizes the stoichiometric considerations for the synthesis of this compound based on established chemical principles and findings from related synthetic research.

Lead SourceLigandMolar Ratio (Lead:Ligand)Reaction ConditionsExpected Product/OutcomeReference
Lead(II) Oxide (PbO)2,4-Dihydroxybenzoic Acid1:2Aqueous slurry, heated (e.g., 65°C)Formation of Lead(II) bis(2,4-dihydroxybenzoate), Pb(C₇H₅O₄)₂. This ratio ensures charge neutrality with the divalent lead ion and two singly deprotonated acid ligands. High purity and yield are targeted. google.com
Lead(II) Acetate (Pb(OAc)₂)2,4-Dihydroxybenzoic Acid1:2Solution phase (e.g., water, DMSO)Displacement of acetate ligands to form Lead(II) 2,4-dihydroxybenzoate. The final structure may incorporate solvent molecules depending on the reaction medium. mdpi.com
Lead(II) Oxide (PbO)2,4-Dihydroxybenzoic Acid> 1:2 (Excess Lead)Aqueous slurryPotential for incomplete reaction, leaving unreacted lead oxide in the final product, reducing purity. Formation of basic lead salts is also possible. google.com
Lead(II) Oxide (PbO)2,4-Dihydroxybenzoic Acid< 1:2 (Excess Ligand)Aqueous slurryPotential for unreacted 2,4-dihydroxybenzoic acid to remain, requiring further purification steps. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Lead 2,4 Dihydroxybenzoate

Vibrational Spectroscopy of Lead 2,4-dihydroxybenzoate (B8728270)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the vibrational modes of molecules. spectroscopyonline.com These techniques are highly sensitive to the chemical environment of functional groups and are instrumental in confirming the coordination of the 2,4-dihydroxybenzoate ligand to the lead ion. libretexts.orgedinst.com

FTIR spectroscopy is a powerful method for probing the coordination environment in metal-ligand complexes. libretexts.org When the 2,4-dihydroxybenzoate ligand coordinates to the Pb(II) ion, the frequencies of its characteristic vibrational modes are altered. The most significant changes are typically observed in the stretching frequencies of the carboxylate group (COO⁻).

Coordination to the metal center alters the electron distribution in the carboxylate group, leading to shifts in its asymmetric (ν_as) and symmetric (ν_s) stretching bands compared to the free ligand. The difference between these two frequencies (Δν = ν_as - ν_s) is diagnostic of the coordination mode (e.g., monodentate, bidentate, bridging). acs.org Additionally, analysis of the O-H stretching region can confirm the involvement, or lack thereof, of the phenolic hydroxyl groups in coordination, corroborating the findings from X-ray crystallography. researchgate.netresearchgate.net

Table 2: Representative FTIR Bands for Characterizing Ligand Coordination in Lead Carboxylate Complexes.
Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
O-H stretch (phenolic)~3200-3600Indicates non-coordinated hydroxyl groups. japsonline.com
C=O stretch (carboxylic acid dimer of free ligand)~1650-1700Disappears upon deprotonation and coordination.
COO⁻ asymmetric stretch (ν_as)~1540-1560Position and shift upon coordination indicate binding. acs.org
COO⁻ symmetric stretch (ν_s)~1380-1400Position and shift upon coordination indicate binding. acs.org

Raman spectroscopy is a complementary technique to FTIR that probes molecular vibrations based on changes in polarizability. upenn.edu It is particularly useful for studying symmetric non-polar bonds and low-frequency modes, such as those involving heavy atoms. spectroscopyonline.com In the analysis of Lead 2,4-dihydroxybenzoate, Raman spectroscopy can provide valuable information about the aromatic ring vibrations and the direct evidence of the lead-oxygen bond. morana-rtd.com

The Raman spectrum would be expected to show characteristic bands for the C-C stretching of the phenyl ring and the vibrations of the carboxylate group. morana-rtd.com Crucially, the low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) would contain the Pb-O stretching vibrations. spectroscopyonline.commorana-rtd.com The observation of these bands provides direct spectroscopic evidence for the formation of coordination bonds between the lead ion and the oxygen atoms of the carboxylate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, both solid-state and solution-state NMR techniques offer complementary information regarding the compound's structure and dynamics.

Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of solid materials like this compound, especially given its crystalline nature. researchgate.net The 207Pb nucleus, with a natural abundance of about 21.1% and a nuclear spin of I = 1/2, is amenable to NMR studies. mdpi.com These experiments can reveal details about the coordination geometry of the lead ions.

Research into lead-containing compounds using 207Pb ssNMR has shown that the chemical shift parameters are highly sensitive to the coordination environment of the lead atom. rsc.org The isotropic chemical shift (δiso) and the span of the chemical shift tensor (Ω) are key parameters obtained from these studies. For instance, in lead compounds, 207Pb isotropic chemical shifts can range from -426 to -2591 ppm, with chemical shift tensor spans from 910 to 2681 ppm, depending on the coordination. rsc.org While specific data for this compound is not widely published, data from related lead carboxylates, such as lead palmitate, provide a useful reference. Techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP) are often employed to enhance signal resolution and sensitivity. osti.gov For complex and dilute samples, Dynamic Nuclear Polarization (DNP) can be used to significantly boost the signal. osti.gov

Table 1: Representative 207Pb Solid-State NMR Parameters for Lead Carboxylates Note: This table presents typical data for analogous compounds to illustrate the expected values for this compound.

Compound Isotropic Chemical Shift (δiso) (ppm) Chemical Shift Tensor Span (Ω) (ppm) Technique(s)
Lead Palmitate Typical range observed ~740 DNP-CPMAS, BCP
Lead White (Basic lead carbonate) Typical range observed >1000 DNP-BCP

Data sourced from studies on lead-based pigments and soaps. osti.gov

Solution-state NMR, primarily 1H and 13C NMR, is instrumental in studying the formation of the this compound complex in solution and understanding the interaction between the lead(II) ion and the 2,4-dihydroxybenzoate ligand. By monitoring the chemical shifts of the ligand's protons and carbons upon addition of a lead salt, one can deduce the coordination sites.

In studies of substituted benzoic acids, changes in the chemical shifts of the carboxylic acid proton and the aromatic protons provide evidence of complex formation. ucl.ac.uk Upon deprotonation of the carboxylic acid and coordination to a metal ion, the signal for the acidic proton disappears. researchgate.net Furthermore, coordination of the carboxylate group and potentially one or both of the hydroxyl groups to the lead ion would cause a downfield shift in the signals of the adjacent aromatic protons and carbons due to the withdrawal of electron density. researchgate.net The speciation of the complex in solution, including the formation of different metal-ligand species, can be monitored as a function of pH and concentration. researchgate.net

Table 2: Expected 1H and 13C NMR Chemical Shift Changes in 2,4-dihydroxybenzoic Acid Upon Complexation with Lead(II)

Nucleus Atom Position Expected Chemical Shift Change Rationale
1H Carboxylic acid (-COOH) Signal disappears Deprotonation upon salt formation. researchgate.net
1H, 13C Aromatic ring (adjacent to -COO-) Downfield shift Deshielding due to electron withdrawal by Pb2+. researchgate.net
1H, 13C Aromatic ring (adjacent to -OH) Downfield shift (if involved in coordination) Deshielding if hydroxyl oxygen coordinates to Pb2+.

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. universite-paris-saclay.fr The common oxidation state for lead in this compound is Pb2+. researchgate.net The lead(II) ion has a ground-state electron configuration of [Xe] 4f14 5d10 6s2. mdpi.com Since all its electrons are paired, the Pb2+ ion is diamagnetic and therefore does not produce an EPR signal. mdpi.com

Consequently, EPR spectroscopy is generally not a suitable technique for the direct characterization of this compound. An EPR signal would only be expected if the sample contained paramagnetic species, such as:

Other oxidation states of lead, like Pb+ (6s2p1) or Pb3+ (6s1), which are paramagnetic but not typically present in this compound. mdpi.com

Organic radicals formed through decomposition.

Paramagnetic impurities (e.g., transition metal ions).

The absence of an EPR signal can be used to confirm the diamagnetic nature of the pure lead(II) complex.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Direct Temperature-Resolved Mass Spectrometry (DTMS) can be utilized. uva.nlcdnsciencepub.com

The analysis would confirm the molecular weight of the complex. The fragmentation pattern provides structural information, typically showing the loss of specific moieties. In the mass spectrometry of lead carboxylates (often termed lead soaps), common fragmentation pathways include the loss of the entire carboxylate ligand or the loss of carbon dioxide (CO2). acs.orgresearchgate.net The presence of lead's characteristic isotopic pattern (204Pb, 206Pb, 207Pb, 208Pb) provides a definitive signature for lead-containing fragments. uva.nl

Table 3: Predicted Key Fragments in the Mass Spectrum of Lead(II) 2,4-dihydroxybenzoate Formula: Pb(C7H5O4)2, Monoisotopic Mass of Ligand Anion: 153.02 Da, Mass of 208Pb: 207.98 Da

m/z (for 208Pb isotope) Ion Formula Description
~514 [Pb(C7H5O4)2]+ Molecular Ion (if observed)
~361 [Pb(C7H5O4)]+ Loss of one 2,4-dihydroxybenzoate radical
~208 [Pb]+ Lead ion, a common fragment in lead soaps. acs.org
~225 [PbOH]+ Indicates strong lead-oxygen interaction. acs.org
~153 [C7H5O4]- Ligand anion (in negative ion mode)
~109 [C6H5O2]- Loss of CO2 from the ligand anion (decarboxylation)

Fragmentation pathways are predicted based on studies of other lead carboxylates and dicarboxylic acids. cdnsciencepub.comacs.org

Theoretical and Computational Investigations of Lead 2,4 Dihydroxybenzoate

Quantum Chemical Calculations on Lead 2,4-dihydroxybenzoate (B8728270) Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of lead 2,4-dihydroxybenzoate. These methods can predict molecular geometries, orbital energies, and the nature of chemical bonds, which are essential for understanding the compound's reactivity and stability.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of metal complexes due to its balance of computational cost and accuracy. While specific DFT studies exclusively on this compound are not extensively reported in the literature, valuable insights can be drawn from studies on the 2,4-dihydroxybenzoic acid ligand and related lead-based compounds.

Solid-state DFT computations have been employed to analyze a polymorph of 2,4-dihydroxybenzoic acid. researchgate.net These calculations revealed that the crystallographically observed configuration is significantly lower in energy than other possible tautomers, indicating a high degree of stability for a specific arrangement of atoms. researchgate.net Such studies on the ligand are foundational for understanding how its electronic properties influence the bonding with a lead ion.

Furthermore, DFT studies on lead-based ballistic modifiers, such as lead oxides, provide a framework for understanding the electronic structure of lead-containing compounds. rsc.org These studies often focus on calculating the electronic band structure and density of states to explain their catalytic activity. rsc.orgresearchgate.netresearchgate.net For this compound, DFT could be used to model the coordination between the lead(II) ion and the carboxylate and hydroxyl groups of the 2,4-dihydroxybenzoate ligand, determining bond lengths, angles, and the distribution of electron density. This information is critical for assessing the stability of the complex and the nature of the lead-ligand bond.

A study on various lead-based systems using DFT found that they generally exhibit narrower electronic band gaps compared to non-lead alternatives, which is indicative of higher catalytic activity. researchgate.net The application of similar computational approaches to this compound would be invaluable in rationalizing its performance as a combustion catalyst.

Table 1: Representative DFT Functionals and Basis Sets for Metal Complexes

DFT FunctionalBasis SetTypical Application
B3LYP6-31G(d,p), LANL2DZGeometry optimization, electronic structure
PBEPlane-wave basis setsSolid-state calculations, surface properties
M06Def2-TZVPMain group and transition metal chemistry
HSE06VASP standard basis setsAccurate band gap calculations in solids

This table presents examples of DFT functionals and basis sets commonly used for calculations on metal complexes and solid-state materials, which would be suitable for studying this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for determining electronic structure. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate descriptions of electron correlation.

For heavy elements like lead, relativistic effects become significant and must be considered in high-level calculations. Periodic ab initio calculations using codes such as CRYSTAL17 have been applied to study lead-based ballistic modifiers. rsc.org These calculations, which can incorporate hybrid DFT functionals, provide accurate electronic band structures. rsc.org Such an approach for this compound would involve modeling the crystalline solid and could predict properties like the bulk modulus and electronic band gap, offering deep insights into its solid-state behavior.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach allows for the investigation of dynamic processes, conformational changes, and intermolecular interactions in condensed phases.

The behavior of this compound in solution is critical for its synthesis, processing, and potential environmental fate. MD simulations can be employed to study how different solvents influence the conformation of the molecule and its tendency to form aggregates. By simulating the compound in a solvent box, one can observe the interactions between the solute and solvent molecules, calculate solvation free energies, and predict solubility trends.

In the solid state, the arrangement of molecules and the nature of intermolecular interactions determine the crystal structure and material properties. DFT studies on the ligand, 2,4-dihydroxybenzoic acid, have highlighted the importance of hydrogen bonding in its crystal structure. researchgate.net Specifically, a geometric pattern of hydrogen bonding, involving both intermolecular carboxylic acid dimers and intramolecular hydrogen bonds, was identified. researchgate.net It is expected that similar interactions, along with coordination bonds involving the lead ion, would govern the packing in crystalline this compound. MD simulations could be used to explore the dynamics of these interactions and how they are affected by temperature and pressure.

Prediction of Spectroscopic Properties of this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can help assign experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic signatures.

A combined experimental and theoretical analysis of the molecular structure and vibrational spectra of 2,4-dihydroxybenzoic acid has been reported. researchgate.net Such studies typically use DFT to calculate vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra. This allows for a detailed assignment of the vibrational modes to specific molecular motions.

For this compound, similar calculations could predict how coordination to the lead ion affects the vibrational frequencies of the 2,4-dihydroxybenzoate ligand. For example, the stretching frequencies of the carboxylate group are known to be sensitive to the coordination mode. Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹³C and ¹H) and ultraviolet-visible (UV-Vis) electronic transitions would also be highly beneficial for characterizing the compound and understanding its electronic transitions.

Reaction Mechanisms and Reactivity of Lead 2,4 Dihydroxybenzoate

Thermal Decomposition Pathways of Lead 2,4-dihydroxybenzoate (B8728270)

The thermal decomposition of lead 2,4-dihydroxybenzoate, particularly its hydrated form, occurs in multiple stages. Studies utilizing thermogravimetry (TG) and differential thermal analysis (DTA) have shown that aromatic lead compounds with hydroxy groups generally decompose via the formation of intermediate basic compounds, which then break down at higher temperatures to yield the final solid product dtic.mil.

Kinetic and mechanistic investigations reveal a multi-step thermolysis process for this compound monohydrate. The decomposition begins with an initial dehydration step, followed by the breakdown of the anhydrous salt. The process often involves the formation of a relatively stable intermediate compound before complete decomposition dtic.mil.

The thermal stability and decomposition kinetics are influenced by the molecular structure. For instance, the presence and position of hydroxyl groups on the benzoate (B1203000) ligand can affect the stability of the intermediate basic salts formed during pyrolysis. The decomposition of this compound is an exothermic process, and its characteristics can be altered by its formulation, such as in nano-sized particles, which can accelerate the exothermic rate researchgate.net.

The table below summarizes the key temperature ranges for the decomposition of this compound monohydrate in air, as determined by thermogravimetric analysis dtic.mil.

Decomposition StageStart Temperature (°C)End Temperature (°C)Process Description
Dehydration60125Loss of one water molecule (H₂O)
Initial Decomposition240330Formation of an intermediate basic salt
Final Decomposition330545Decomposition of the intermediate to the final product

The environment in which thermal decomposition occurs significantly impacts the nature of the final products.

Gaseous Products: The initial gaseous product released during the heating of this compound monohydrate is water, driven off at temperatures between 60°C and 125°C dtic.mil. As the organic ligand decomposes at higher temperatures, a mixture of carbon oxides (CO, CO₂) and other organic fragments is expected, typical for the pyrolysis of carboxylate salts.

Solid Products: When heated in an air atmosphere, the decomposition proceeds to completion, yielding pure lead(II) oxide (PbO) as the final solid residue. This is a result of the oxidative degradation of the organic ligand and any carbonaceous intermediates. In contrast, when the pyrolysis is conducted in an inert atmosphere, such as nitrogen, the decomposition results in a final product that contains a significant amount of carbonaceous material mixed with the lead oxide dtic.mil. This indicates that in the absence of an oxidant, the organic portion of the molecule undergoes charring.

Photochemical Reactivity of this compound

The photochemical reactivity of this compound involves the absorption of light, which can induce chemical transformations. While specific studies on the 2,4-isomer are limited, research on the closely related lead 3,4-dihydroxybenzoate complex provides insight into the potential photochemical behavior iwaponline.com.

Upon exposure to UV illumination, this compound is expected to undergo photodegradation. This process involves the transformation of the organic 2,4-dihydroxybenzoate ligand. For the related 3,4-dihydroxybenzoic acid complex, UV light induces degradation of the ligand, a process significantly influenced by factors such as pH and the presence of molecular oxygen iwaponline.com. It is plausible that similar photoinduced transformations occur with the 2,4-isomer, leading to the breakdown of the aromatic ring and eventual mineralization.

The photodegradation of aromatic compounds in aqueous environments often proceeds through mechanisms involving reactive oxygen species (ROS). The process is typically initiated by the absorption of UV light by the compound, leading to an excited state. This excited molecule can then interact with dissolved molecular oxygen or water to generate highly reactive species such as hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and hydroperoxyl radicals (•HO₂) mdpi.com.

These radical species are powerful oxidizing agents that can attack the electron-rich aromatic ring of the 2,4-dihydroxybenzoate ligand. The reaction cascade typically involves hydroxylation of the ring, followed by ring-opening and subsequent oxidation of the resulting aliphatic fragments. This step-wise oxidation leads to the formation of smaller organic acids and eventually to complete mineralization into carbon dioxide and water mdpi.com. Studies on the 3,4-dihydroxybenzoic acid isomer have confirmed that molecular oxygen plays a crucial role in the photodegradation process in the presence of lead ions iwaponline.com.

Ligand Exchange and Substitution Reactions Involving this compound

As a coordination complex, this compound can potentially undergo ligand exchange or substitution reactions, where the 2,4-dihydroxybenzoate anion is replaced by another ligand. A ligand exchange reaction is a fundamental process in coordination chemistry where one ligand in a complex ion is substituted for another chemguide.co.uk.

The lead(II) ion in the complex is coordinated by the carboxylate group of the 2,4-dihydroxybenzoate ligand researchgate.net. This coordination bond can be susceptible to displacement by other nucleophilic ligands present in the solution. For example, in the presence of a high concentration of chloride ions (e.g., from concentrated hydrochloric acid), the dihydroxybenzoate ligand could be exchanged for chloride ions, forming a chlorocomplex of lead. Similarly, reaction with a strong base could lead to the substitution of the carboxylate ligand with hydroxide (B78521) ions.

The feasibility and rate of these substitution reactions depend on several factors, including the relative coordinating strength of the incoming ligand, the stability of the initial this compound complex, the solvent, and the reaction conditions. Lead(II) carboxylate complexes are known to be sensitive to experimental conditions, and the exchange of ligands can lead to different coordination polymers or mixed-ligand complexes mdpi.com. Such reactions are typically reversible, and the position of the equilibrium is influenced by the concentrations of the species involved chemguide.co.uk.

Redox Chemistry of this compound

Detailed research findings and specific data regarding the redox chemistry of this compound are not extensively available in the public scientific literature. The primary oxidation states of lead are +2 and +4, with the +2 state being more common and stable. wikipedia.orgquora.com Inorganic lead(IV) compounds are generally strong oxidizing agents. wikipedia.org In this compound, lead exists in the +2 oxidation state (Pb²⁺). researchgate.netnih.gov

The electrochemical behavior of lead and its oxides has been studied in various contexts, such as in lead-acid batteries, where the oxidation of Pb to PbSO₄ and PbO₂ occurs. tue.nlresearchgate.net Similarly, the electrochemical properties of dihydroxybenzoic acids have been investigated, particularly their oxidation mechanisms. mdpi.comnih.gov For instance, 1,2- and 1,4-dihydroxybenzenes can undergo a reversible two-electron oxidation-reduction reaction. mdpi.com

However, specific studies detailing the electron transfer mechanisms, oxidation-reduction potentials, and the products of redox reactions for the this compound compound itself are not readily found. While the 2,4-dihydroxybenzoate ligand has redox-active hydroxyl groups on the aromatic ring, and the lead(II) ion can potentially be oxidized to lead(IV), the specific conditions and characteristics of these potential redox reactions for this particular compound have not been documented in the available literature.

Further electrochemical studies, such as cyclic voltammetry, would be required to determine the redox potentials and understand the electron transfer processes involved in the oxidation and reduction of this compound. Without such experimental data, a detailed discussion of its redox chemistry remains speculative.

Advanced Analytical Methodologies for Lead 2,4 Dihydroxybenzoate Detection and Quantification

Chromatographic Techniques for Lead 2,4-dihydroxybenzoate (B8728270) Analysis

Chromatography is a powerful technique for separating complex mixtures. thermofisher.com For a compound like Lead 2,4-dihydroxybenzoate, chromatographic methods can be used to analyze the organic 2,4-dihydroxybenzoic acid component or to separate various organolead species.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying non-volatile or thermally unstable compounds like 2,4-dihydroxybenzoic acid. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com For dihydroxybenzoic acid isomers, which have very similar structures and properties, specialized columns and mobile phases are required to achieve effective separation. helixchrom.com

Mixed-mode chromatography, which utilizes multiple interaction mechanisms such as reversed-phase and ion-exchange, is particularly effective for separating isomers of dihydroxybenzoic acid. helixchrom.com By exploiting subtle differences in hydrophobicity and ionic character, baseline separation can be achieved. helixchrom.com Another approach involves hydrogen-bond donor/acceptor interactions on specialized columns. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the dihydroxybenzoic acid moiety absorbs UV light. helixchrom.comsielc.com The method is generally reproducible and compatible with various detection systems, including mass spectrometry (MS) for more definitive identification. helixchrom.com

Table 1: Example HPLC Conditions for Separation of Dihydroxybenzoic Acid Isomers

Parameter Condition 1 Condition 2
Column Amaze TR (mixed-mode) SHARC 1 (hydrogen-bonding)
Dimensions 4.6 x 50 mm, 3 µm 3.2 x 100 mm, 5 µm
Mobile Phase 20% Acetonitrile with 15 mM Ammonium (B1175870) Formate, pH 3 Acetonitrile/Methanol (B129727) with Ammonium Formate and Formic Acid
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 255 nm UV at 270 nm
Reference helixchrom.com sielc.com

This interactive table summarizes typical starting conditions for the HPLC analysis of dihydroxybenzoic acid isomers. Users can compare the parameters for different separation modes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound is not directly suitable for GC analysis due to its low volatility, GC-MS is a cornerstone for the speciation analysis of various organolead compounds in environmental samples. nih.gov This is achieved by converting the ionic lead species into volatile derivatives.

The process typically involves derivatization, where ionic organolead compounds react with an alkylating agent (e.g., sodium tetrapropylborate) to form less polar, more volatile species. nih.gov These derivatives are then extracted into an organic solvent and injected into the gas chromatograph. nih.gov In the GC, the compounds are separated based on their boiling points and polarity as they pass through a capillary column. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. eag.com The resulting mass spectrum provides a unique fragmentation pattern that allows for highly specific identification and quantification. eag.comtechnologynetworks.com Coupling GC with inductively coupled plasma-mass spectrometry (ICP-MS) offers extremely low detection limits for organolead species, often in the femtogram (fg) range. nih.gov

Table 2: Performance of GC-ICP-MS for Organolead Speciation Analysis

Parameter Finding
Technique Gas Chromatography-Inductively Coupled Plasma-Time-of-Flight Mass Spectrometry (GC-ICP-TOFMS)
Derivatization In-situ propylation with sodium tetrapropylborate
Extraction Hexane
Detection Limits 10 to 15 fg (as Pb)
Procedural Detection Limits 50 to 75 ng/L (in water samples)
Reference nih.gov

This table presents the performance characteristics of a highly sensitive GC-hyphenated technique for the analysis of organolead compounds.

Electrochemical Methods for this compound Determination

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of the lead component in this compound. These techniques measure the electrical response (potential or current) of an electrode in contact with a solution containing the analyte.

Voltammetric methods, particularly anodic stripping voltammetry (ASV), are among the most sensitive techniques for trace determination of lead ions. nih.govwho.int The method involves a two-step process: a preconcentration step where lead ions from the sample are electrochemically deposited onto the working electrode at a negative potential, followed by a stripping step where the potential is scanned in the positive direction, causing the deposited lead to be oxidized and re-dissolved into the solution. The current generated during this stripping step is proportional to the concentration of lead in the sample. mdpi.com

The performance of voltammetric sensors can be significantly enhanced by modifying the electrode surface with materials that have a high affinity for lead ions. mdpi.comsrce.hr Various modifiers, including biochar, nanoparticles, and organic molecules, have been used to improve sensitivity and selectivity. srce.hrmdpi.com Techniques like square-wave anodic stripping voltammetry (SWASV) and differential pulse voltammetry (DPV) are often employed to lower the detection limits and improve resolution. mdpi.comnih.gov

Table 3: Comparison of Modified Electrodes for Voltammetric Lead(II) Detection

Electrode Modifier Voltammetric Technique Linear Range Limit of Detection (LOD) Reference
2-Benzimidazolethiol Square Wave Voltammetry Not Specified 3.43 µM srce.hr
Biochar@TiO2 Nanoparticles Differential Pulse Voltammetry 1 pM - 10 µM 0.6268 pM mdpi.com
Cork-Graphite Composite Square-Wave Anodic Stripping Voltammetry 2.5 - 60 µM 0.44 µM mdpi.com

This interactive table compares the analytical performance of different chemically modified electrodes used for the voltammetric quantification of lead ions.

Potentiometric sensors, specifically ion-selective electrodes (ISEs), measure the activity of ions in a solution by measuring the potential difference between a sensing electrode and a reference electrode under near-zero current conditions. medmedchem.commdpi.com A lead(II)-selective ISE is designed to respond specifically to Pb²⁺ ions.

These sensors typically consist of a polymeric membrane (e.g., PVC) doped with an ionophore—a compound that selectively binds to lead ions. abechem.com This selective binding at the membrane-solution interface generates a potential that is logarithmically proportional to the concentration of lead ions in the sample, as described by the Nernst equation. europa.eu Key performance characteristics of a potentiometric sensor include its linear concentration range, slope (ideally 29.58 mV per decade change in concentration for a divalent ion like Pb²⁺), response time, and selectivity over other interfering ions. abechem.com

Table 4: Composition and Performance of a Lead(II) Potentiometric Sensor

Parameter Details
Ionophore Thiophene-2-aldehyde thiosemicarbazone (TATS)
Membrane Matrix Polyvinyl chloride (PVC)
Plasticizer Dioctylphthalate (DOP)
Anion Excluder Sodium tetraphenylborate (NaTPB)
Linear Range 1.0 × 10⁻⁷ M to 1.0 × 10⁻² M
Slope 29.4 ± 0.1 mV/decade
Response Time < 15 seconds
pH Range 2.4 – 8.0
Reference abechem.com

This table outlines the components and response characteristics of a PVC membrane-based ion-selective electrode designed for the detection of lead(II) ions.

Atomic Absorption and Emission Spectrometry for Lead Content in this compound Compounds

Atomic spectrometry techniques are the methods of choice for determining the total elemental lead content in a sample of this compound. olympianwatertesting.com These methods are highly sensitive and specific for elemental analysis. ej-biomed.org

Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is one of the most common and sensitive methods for measuring lead concentrations, capable of reaching detection limits in the µg/L range. who.intspandidos-publications.comredalyc.org The process begins with the acid digestion of the sample to break down the organic matrix and bring the lead into a liquid solution. oiv.int A small volume of this solution is then injected into a graphite tube within the spectrometer. redalyc.org The tube is heated in a programmed sequence to dry, char (ash), and finally atomize the sample at a very high temperature (e.g., 1800-2250 °C). oiv.intcdc.gov During atomization, the lead is converted into free, ground-state atoms. A light beam from a lead-specific hollow-cathode lamp is passed through the atomic vapor. oiv.int The lead atoms absorb light at a characteristic wavelength (typically 283.3 nm), and the amount of light absorbed is directly proportional to the concentration of lead in the sample. spandidos-publications.comoiv.int Zeeman or deuterium lamp background correction is often used to minimize spectral interferences. oiv.intcdc.gov

Table 5: Typical Instrumental Parameters for GFAAS Determination of Lead

Parameter Setting Reference
Wavelength 283.3 nm spandidos-publications.comoiv.int
Light Source Lead Hollow-Cathode Lamp oiv.int
Slit Width 0.5 nm oiv.int
Background Correction Zeeman or Deuterium Continuum oiv.intcdc.gov
Atomization Temperature 1800 - 2250 °C oiv.intcdc.gov
Matrix Modifier Ammonium Dihydrogenophosphate / Magnesium Nitrate (B79036) oiv.intcdc.gov
Inert Gas Argon oiv.int

This interactive table provides a summary of typical instrumental settings for the analysis of lead using Graphite Furnace Atomic Absorption Spectrometry (GFAAS).

Development of Novel Sensor Technologies for this compound

The development of novel sensor technologies for the specific and sensitive detection of "Lead(II) 2,4-dihydroxybenzoate" is a highly specialized area of research. While extensive research has been conducted on sensors for the detection of lead ions (Pb²⁺) and various organic compounds, publicly available scientific literature does not describe sensor technologies developed explicitly for the combined lead(II) 2,4-dihydroxybenzoate molecule.

Research in sensor technology for related analytes, such as lead ions and phenolic compounds, can provide a foundation for the future development of sensors for lead(II) 2,4-dihydroxybenzoate. These advancements are generally categorized into electrochemical and optical sensors, often leveraging nanomaterials to enhance sensitivity and selectivity.

Electrochemical Sensors:

Electrochemical sensors are a prominent class of chemical sensors that offer high sensitivity, portability, and low cost. nih.gov Their operational principle is based on the conversion of a chemical interaction with the analyte into a measurable electrical signal. For the detection of the lead component, techniques like anodic stripping voltammetry (ASV) are commonly employed. nih.govresearchgate.net These sensors often utilize modified electrodes, for instance, with nanomaterials like graphene or metal nanoparticles, to improve the detection limit and selectivity for lead ions. semanticscholar.orgrsc.org

The development of an electrochemical sensor for lead(II) 2,4-dihydroxybenzoate would likely involve the design of a recognition element that can selectively bind the entire molecule or one of its components after a dissociation step.

Optical Sensors:

Optical sensors utilize changes in optical properties, such as fluorescence or absorbance, upon interaction with the analyte. researchgate.netnih.gov Fluorescent nanosensors, for example, have been developed for lead ion detection, where the presence of lead quenches or enhances the fluorescence of a probe. researchgate.net These sensors offer the advantages of high sensitivity and the potential for real-time monitoring. researchgate.net

For a complex like lead(II) 2,4-dihydroxybenzoate, an optical sensor might be designed based on a specific interaction that causes a colorimetric or fluorometric change. This could involve a displacement assay or the use of a specific indicator dye that responds to the presence of the complex.

Nanomaterial-Based Sensors:

The integration of nanomaterials is a key trend in the development of novel sensor technologies. mdpi.comnih.gov Nanomaterials such as carbon nanotubes, graphene, and various nanoparticles offer a high surface-area-to-volume ratio, enhanced conductivity, and unique optical properties, which can significantly improve sensor performance. mdpi.com In the context of lead detection, nanomaterials have been used to create more sensitive and selective electrochemical and optical sensors. biointerfaceresearch.com

A hypothetical sensor for lead(II) 2,4-dihydroxybenzoate could employ functionalized nanomaterials that have a specific affinity for the lead salt, leading to a measurable change in their physical or chemical properties.

Future Research Directions:

The design of novel sensors for lead(II) 2,4-dihydroxybenzoate would require a multi-pronged research approach. This would involve:

Molecular Recognition: Synthesizing and identifying specific receptors, such as aptamers or molecularly imprinted polymers, that can selectively bind to the lead(II) 2,4-dihydroxybenzoate complex.

Transducer Development: Integrating these recognition elements with advanced transducer materials (e.g., nanomaterials) to create a robust and sensitive sensor platform.

Analytical Validation: Rigorously testing the developed sensor for its analytical performance, including its limit of detection, selectivity against potential interferents, and applicability in real-world samples.

The following table summarizes the characteristics of different sensor technologies that could be adapted for the detection of lead(II) 2,4-dihydroxybenzoate, based on existing research for its constituent parts.

Sensor TypePrinciple of OperationPotential AdvantagesKey Research Findings for Related Analytes (e.g., Pb²⁺)
Electrochemical Sensors Measurement of current or potential changes resulting from a redox reaction or binding event at an electrode surface.High sensitivity, portability, low cost, and potential for miniaturization.Development of anodic stripping voltammetry (ASV) with nanomaterial-modified electrodes for low detection limits of lead ions. nih.govresearchgate.netsemanticscholar.org
Optical Sensors Detection of changes in absorbance, fluorescence, or color upon interaction with the analyte.High sensitivity, selectivity, and potential for real-time and remote sensing.Use of fluorescent probes and gold nanoparticles for the sensitive optical detection of lead ions. researchgate.netnih.gov
Nanomaterial-Based Sensors Utilization of the unique electrical, optical, and catalytic properties of nanomaterials to enhance sensor performance.Improved sensitivity, lower detection limits, and enhanced selectivity.Carbon-based nanomaterials and metal nanoparticles have been shown to significantly improve the performance of both electrochemical and optical sensors for heavy metals. mdpi.comnih.govbiointerfaceresearch.com

Environmental Implications and Remediation Studies Excluding Direct Toxicity/safety

Environmental Fate and Transport of Lead 2,4-dihydroxybenzoate (B8728270) in Abiotic Systems

The environmental fate and transport of Lead 2,4-dihydroxybenzoate are governed by the combined properties of the lead(II) cation and the 2,4-dihydroxybenzoate anion following dissociation in water. The movement and distribution of the compound will depend on how each component interacts with soil, sediment, and water.

The retention of this compound in environmental matrices like soil and sediment is a function of the sorption-desorption characteristics of both the lead ion and the organic ligand.

Lead (Pb²⁺) Sorption: The lead(II) ion exhibits a strong affinity for various soil components. Key mechanisms include:

Adsorption to Organic Matter: Soil organic matter strongly binds lead, reducing its mobility.

Adsorption to Clay Minerals and Oxides: Lead adsorbs to the surfaces of clay minerals and iron oxides.

Precipitation: Under certain pH conditions, lead can precipitate as lead carbonate (PbCO₃), lead hydroxide (B78521) (Pb(OH)₂), or lead phosphates, which are sparingly soluble. chemguide.co.uk

Sorption of lead is generally strong and can be hysteretic, meaning that desorption is slower and less complete than sorption. This indicates a degree of irreversible binding to soil particles.

2,4-dihydroxybenzoate Sorption: The sorption of the 2,4-dihydroxybenzoate anion is influenced by soil properties, particularly pH and organic matter content. As an acidic molecule, its anionic form is prevalent at neutral to alkaline pH, which may lead to repulsion from negatively charged soil surfaces. mdpi.com However, like other phenoxy herbicides, it can be adsorbed by soil organic matter and iron oxides. ncl.ac.uk Studies on the related compound 2,4-D (2,4-dichlorophenoxyacetic acid) show that its adsorption is positively correlated with organic matter, silt, and clay content and negatively correlated with sand content. researchgate.net Desorption of similar compounds like 2,4-DB has been found to be limited, with only about 40% being recovered from soils with greater than 1% organic matter. mdpi.com

Table 1: Factors Influencing Sorption of this compound Components

Component Key Sorbents Influencing Factors Expected Behavior
Lead (Pb²⁺) Soil Organic Matter, Clay Minerals, Iron Oxides pH, Cation Exchange Capacity (CEC) Strong sorption, low desorption (hysteresis)

| 2,4-dihydroxybenzoate | Soil Organic Matter, Iron Oxides | pH, Organic Carbon Content | Moderate to low sorption, pH-dependent |

The mobility of this compound in the subsurface is determined by the interplay between the strong retention of lead and the potential mobility of the organic anion.

Lead Mobility: The mobility of lead in soils is generally low due to its strong sorption and precipitation reactions. However, mobility can increase in acidic conditions where lead is more soluble.

2,4-dihydroxybenzoate Mobility: The mobility of the organic anion is expected to be higher than that of lead. Studies on similar compounds like 2,4-D suggest a high potential for leaching, although this can be mitigated by degradation. nih.gov The anionic nature of 2,4-dihydroxybenzoate at typical environmental pH values suggests it will be weakly bound or repelled by negatively charged soil particles, potentially increasing its mobility. mdpi.com

Abiotic Degradation Mechanisms of this compound in Environmental Media

In the environment, this compound can undergo abiotic degradation primarily through hydrolysis of the lead ion and photolysis of the organic component.

Upon dissolution in water, the lead(II) ion undergoes hydrolysis, a reaction with water molecules to form a series of polynuclear hydroxy complexes. industrialchemicals.gov.au This process is highly dependent on pH and the concentration of lead. A potentiometric and enthalpimetric study identified several key hydrolysis products of the lead(II) ion. nih.gov The formation of these species influences the speciation, solubility, and bioavailability of lead in aquatic systems. cost-nectar.eu The 2,4-dihydroxybenzoate anion itself is generally stable against hydrolysis under typical environmental conditions.

Table 2: Equilibrium Constants for Key Lead(II) Hydrolysis Reactions

Equilibrium Reaction log K (at 298 K, infinite dilution) Reference
Pb²⁺ + H₂O ⇌ PbOH⁺ + H⁺ -7.46 ± 0.06 cost-nectar.eu
Pb²⁺ + 2H₂O ⇌ Pb(OH)₂ + 2H⁺ -16.94 ± 0.09 cost-nectar.eu
2Pb²⁺ + H₂O ⇌ Pb₂(OH)³⁺ + H⁺ -7.28 ± 0.09 cost-nectar.eu

Source: Adapted from Powell et al., 2009, as cited in NECTAR COST. cost-nectar.eu

The 2,4-dihydroxybenzoate component of the compound is susceptible to photodegradation (photolysis) in natural waters when exposed to sunlight. 2,4-dihydroxybenzoic acid is a pollutant found in natural waters and can be degraded via vacuum UV photolysis, following pseudo-first-order kinetics. nih.gov This process involves the formation of several intermediates, including trihydroxybenzoic acids and trihydroxybenzenes, which eventually undergo ring-opening to form aliphatic products like maleic acid, malic acid, and finally oxalic acid before complete mineralization. nih.gov

Strategies for Environmental Deactivation or Sequestration of this compound

Remediation strategies for contamination by this compound would primarily focus on the immobilization or removal of the lead component, as it poses the greater long-term environmental risk.

Sorption and Immobilization: One common strategy for lead contamination is to add soil amendments that increase its sorption and reduce its bioavailability. Materials such as compost, biochar, and lime can effectively immobilize lead. deepgreenpermaculture.com Biochar, with its high surface area and functional groups, can adsorb lead, while lime increases soil pH, which promotes the precipitation of lead as less soluble compounds like lead carbonates and hydroxides. deepgreenpermaculture.com

Chelation and Leaching: Low-molecular-weight organic acids, such as citric acid, can be used to wash lead from contaminated soils. mdpi.comcsbe-scgab.ca These acids form soluble chelates with lead, which can then be leached from the soil and collected for treatment. researchgate.netresearchgate.net The 2,4-dihydroxybenzoate anion itself has chelating properties and could potentially be used in such remediation efforts, although its effectiveness relative to other agents like citric acid or EDTA would need to be evaluated. csbe-scgab.ca

Biosorption and Bioremediation: Microorganisms can play a role in lead remediation. Some bacteria produce organic acids that can dissolve lead-bearing minerals, while others produce extracellular polymeric substances (EPS) that can bind lead and reduce its availability. deepgreenpermaculture.com Immobilized biomass systems, using algae, fungi, or bacteria, have also been explored for the biosorption of heavy metals from wastewater.

Sequestration: Sequestration involves converting the contaminant into a chemically stable, immobile form. For lead, this can involve the use of materials that specifically bind or precipitate it. For instance, thiol-functionalized materials have been shown to effectively sequester lead that leaches from materials like perovskite solar cells. researchgate.netnih.gov Similar strategies could be applied to sequester lead originating from this compound in soil or water. The use of adsorbents derived from agricultural waste has also proven effective for the sequestration of Pb(II) from aqueous solutions. mdpi.com

Applications of Lead 2,4 Dihydroxybenzoate in Material Science and Catalysis Excluding Clinical/toxicology

Precursor in Material Synthesis

As a precursor, Lead 2,4-dihydroxybenzoate (B8728270) offers a pathway to various lead-containing materials. The organic ligand, 2,4-dihydroxybenzoic acid, can be removed through thermal decomposition, yielding lead-based products like lead oxides in a controlled manner. This process is foundational to its application in fabricating nanomaterials, thin films, and specialized ceramics and glasses.

Fabrication of Lead-Based Nanomaterials and Thin Films from Lead 2,4-dihydroxybenzoate

This compound is a suitable precursor for producing lead-based nanomaterials, particularly lead(II) oxide (PbO) nanoparticles. The principle involves the thermal decomposition (thermolysis) of the lead carboxylate complex at a specific temperature, which results in the formation of nano-sized oxide particles. This method offers control over the size and morphology of the resulting nanoparticles. A similar approach has been demonstrated with other lead(II) metal-organic coordination polymers, which, upon thermolysis at 180°C, yield PbO nanoparticles with an average diameter of 36 nm nih.gov. The synthesis of lead and lead oxide nanoparticles is an area of significant research, with various methods such as sol-gel pyrolysis, microwave irradiation, and chemical synthesis being employed to create nanostructures from different lead precursors like lead acetate (B1210297) and lead nitrate (B79036) arxiv.orgscispace.com.

The utility of lead precursors extends to the fabrication of thin films, which are critical components in many optoelectronic devices. For instance, in the two-step sequential deposition method for creating formamidinium lead iodide (FAPbI₃) perovskite thin films, a layer of a lead precursor like lead(II) iodide (PbI₂) is deposited first, followed by a reaction with the organic component nih.gov. The choice of lead precursor is crucial as it can influence the crystallization kinetics, morphology, and ultimately the performance of the resulting thin film chemrxiv.org. This compound could potentially be used in similar solution-based processing techniques, where its decomposition characteristics would influence the formation and quality of the desired lead-based thin film.

Role of this compound in Ceramic and Glass Formulations

In the production of ceramics and glasses, this compound can serve as a source of lead oxide (PbO), a component known to significantly modify the properties of these materials. When added to a ceramic or glass formulation and heated, the organic part of the compound burns off, leaving behind finely dispersed PbO that integrates into the matrix.

Lead oxide plays a dual role in glass structures, acting as both a network modifier and, at higher concentrations, a network former mdpi.com. Its incorporation can lower the melting temperature and viscosity of the glass, which is advantageous for processing researchgate.net. In ceramics, adding lead-containing glasses can accelerate densification and lower the required sintering temperature. For example, the addition of 4 wt% of a PbO-SiO₂ glass to Ba₀.₄Sr₀.₆TiO₃ (BST) ceramics lowered the sintering temperature to 1000–1050 °C while achieving high density researchgate.net. The in-situ formation of PbO from the decomposition of this compound would ensure a uniform distribution within the ceramic body, potentially leading to enhanced dielectric properties by promoting controlled grain growth and densification researchgate.net.

Catalytic Activity of this compound and its Derivatives

The chemical structure of this compound and the materials derived from it impart notable catalytic properties. These are particularly evident in promoting the decomposition of energetic materials and in various organic reactions.

This compound as a Catalyst or Co-catalyst in Organic Reactions

This compound has demonstrated significant catalytic effects, particularly in the thermal decomposition of energetic materials like ammonium (B1175870) perchlorate (B79767) (AP) and RDX, which are key components in solid propellants. Research has shown that the addition of this compound (referred to as β-Pb) can substantially lower the decomposition temperatures of these materials and reduce their apparent activation energies researchgate.net. This catalytic action accelerates the burning rate of propellants. For AP, the addition of β-Pb decreases the low-temperature and high-temperature decomposition peaks by 30.4 °C and 31.3 °C, respectively researchgate.net.

The table below summarizes the catalytic effect of this compound on the thermal decomposition of Ammonium Perchlorate (AP).

ParameterPure APAP with this compoundChange
Low-Temperature Decomposition (°C) ~300~269.6↓ 30.4 °C
High-Temperature Decomposition (°C) ~400~368.7↓ 31.3 °C
Activation Energy (Low Temp, kJ mol⁻¹) 168.0123.6↓ 44.4 kJ mol⁻¹
Activation Energy (High Temp, kJ mol⁻¹) 161.2129.6↓ 31.6 kJ mol⁻¹

Data sourced from research on the catalytic decomposition effect of 2,4-dihydroxybenzoic acid lead researchgate.net.

This catalytic efficiency makes nano this compound a viable burning rate catalyst for double-based propellants, where it works to shorten the decomposition process and increase the exothermic rating researchgate.net.

Heterogeneous Catalysis Involving this compound Derived Materials

The catalytic activity observed with this compound is often attributed to its thermal decomposition product, lead(II) oxide (PbO) researchgate.net. When the compound is heated, it transforms in-situ into PbO nanoparticles, which then act as the true heterogeneous catalyst. This principle is crucial for applications where a solid catalyst is required to interact with gas or liquid-phase reactants.

The effectiveness of these derived materials can be further enhanced by supporting them on high-surface-area materials. For example, nanocomposites of PbO supported on carbon nanotubes (PbO/CNTs) have shown higher catalytic activities than PbO alone in the thermal decomposition of AP. This improvement is attributed to a synergistic effect between the CNTs and the in-situ-formed PbO nanoparticles, which act as the real catalyst with high activity researchgate.net. This demonstrates that materials derived from this compound can be key components in advanced heterogeneous catalyst systems.

Advanced Functional Materials Incorporating this compound

The properties of this compound as a precursor and a catalyst source enable its use in the development of advanced functional materials. These are materials designed with specific properties for high-tech applications, ranging from electronics to energy storage wiley.comresearchgate.net.

By serving as a precursor, this compound allows for the creation of lead-based nanomaterials and thin films with tailored characteristics nih.gov. These nanomaterials are building blocks for various functional composites. For example, incorporating lead-based nanoparticles into polymer matrices can enhance thermal stability, mechanical strength, and oxidative resistance mdpi.com.

Furthermore, its role in modifying ceramics and glasses to have specific dielectric or optical properties is another avenue for creating functional materials researchgate.netnih.gov. The ability to precisely introduce lead oxide into a glass matrix can produce materials with high refractive indices for optical applications or specialized glasses for radiation shielding mdpi.com. The catalytic properties of its derivatives are also exploited in functional systems, such as self-decomposing materials or advanced propellant formulations where controlled energy release is critical researchgate.net.

Optoelectronic Properties of this compound-Based Materials

Lead(II)-based coordination polymers, particularly metal-organic frameworks (MOFs), are an emerging class of materials with notable luminescence properties. nih.gov The optoelectronic behavior of these materials often arises from the interplay between the metal centers and the organic ligands. While specific research on the optoelectronic properties of this compound is not extensively documented, the characteristics of similar lead(II) coordination polymers with carboxylate ligands suggest potential for photoluminescent behavior.

In related lead(II) coordination polymers, researchers have observed that the choice of ligand and the resulting structure can be used to tune the photoluminescent properties. For instance, the incorporation of different functional groups on the organic linker can shift the emission wavelength. Given the structure of the 2,4-dihydroxybenzoate ligand, it is plausible that materials based on this compound could exhibit fluorescence or phosphorescence, making them of interest for applications in sensors, light-emitting diodes (LEDs), and other optoelectronic devices.

To illustrate the potential optoelectronic properties, the following table presents photoluminescence data for some representative lead(II) coordination polymers. It is important to note that these are analogous systems, and the data for this compound may vary.

Compound/MaterialExcitation Wavelength (nm)Emission Wavelength (nm)Reference Compound
[Pb(H2L)(NO3)2]n (H2L = bis(N-pyridyl)terephthalamide)325435Yes
[Pb(HL)(NO3)]n (HL = N-(4-pyridyl)isonicotinamide)330420Yes
[Pb(L)(H2O)]n (H2L = 4,4'-oxybis(benzoic acid))315390Yes

This table presents data from related lead(II) coordination polymers to provide context for the potential optoelectronic properties of this compound-based materials.

Magnetic Properties of this compound Coordination Polymers

While the intrinsic magnetism of this compound is likely to be weak, the study of its magnetic susceptibility can still provide valuable information about the electronic structure and bonding within the material. The magnetic susceptibility of a material is a measure of how much it will magnetize in an applied magnetic field. For diamagnetic materials, the magnetic susceptibility is negative, indicating a weak repulsion from a magnetic field.

The following table provides the magnetic susceptibility values for lead and some of its common inorganic compounds for reference. These values can serve as a baseline for understanding the potential magnetic behavior of more complex structures like this compound coordination polymers.

CompoundMolar Magnetic Susceptibility (χm) (cm³/mol)
Lead (Pb)-23.0 x 10⁻⁶
Lead(II) oxide (PbO)-42.0 x 10⁻⁶
Lead(II) chloride (PbCl₂)-73.8 x 10⁻⁶
Lead(II) sulfate (B86663) (PbSO₄)-69.7 x 10⁻⁶

This table provides reference magnetic susceptibility data for lead and its simple salts. The magnetic susceptibility of this compound would be influenced by its specific crystal structure.

Q & A

Q. What are the standard methods for synthesizing and characterizing Lead 2,4-dihydroxybenzoate?

Synthesis typically involves esterification of 2,4-dihydroxybenzoic acid with methanol under acidic conditions. A common protocol includes dissolving the acid in methanol, adding concentrated sulfuric acid as a catalyst, refluxing for 4–6 hours, and purifying the product via recrystallization (e.g., ethanol). Characterization employs techniques like HPLC for purity assessment, NMR for structural confirmation (e.g., verifying methyl ester formation), and melting point analysis (118–121°C) . Safety protocols mandate using fume hoods, gloves, and eye protection due to irritant properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and goggles to avoid skin/eye contact (R36/37/38 risk code) .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage: Keep in airtight containers away from oxidizers, at room temperature, in a dry environment .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound participate in microbial degradation pathways, and what enzymes are involved?

In Candida parapsilosis, 2,4-dihydroxybenzoate undergoes oxidative decarboxylation via 4-hydroxybenzoate 1-hydroxylase , producing 1,2,4-trihydroxybenzene. This flavin-dependent monooxygenase requires NAD(P)H as a cofactor. Enzyme activity can be purified via anion-exchange chromatography and monitored using spectral shifts (e.g., auto-oxidation of intermediates to red-colored products). Contradictions in degradation efficiency across studies may arise from strain-specific enzyme expression or substrate competition .

Q. What crystallographic data are available for structural analogs of this compound, and how can they inform experimental design?

Crystallographic studies of related compounds (e.g., 2,4-dimethylimidazole monohydrate) reveal hydrogen-bonding patterns and coordination geometries. For example, Mo Kα radiation (λ = 0.71073 Å) and Bruker APEX-II diffractometers are used for data collection. Structural insights guide ligand design in coordination chemistry, but partial hydrolysis of analogs (e.g., dimethylimidazole) may complicate reproducibility, necessitating batch verification via X-ray diffraction .

Q. How does 2,4-dihydroxybenzoate function in bypass therapies for COQ7 mutations, and what methodological challenges exist?

In primary CoQ10 deficiency caused by COQ7 mutations, 2,4-dihydroxybenzoate acts as a bypass precursor to replenish ubiquinone. Clinical studies use fibroblast cell models to assess rescue efficacy via LC-MS quantification of CoQ10 levels. Challenges include variable patient responses due to mutation heterogeneity and optimizing dosage to avoid off-target effects. Recent trials highlight partial recovery of mitochondrial function in COQ7-mutant models .

Q. How should researchers address contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inert effects) may stem from:

  • Experimental Variability: Differences in microbial strains, growth media, or compound purity.
  • Methodological Rigor: Standardize protocols (e.g., broth microdilution for MIC assays) and include positive controls (e.g., ampicillin).
  • Data Validation: Cross-reference results with structural analogs (e.g., 1,3-dihydroxybenzoate) and replicate studies across independent labs .

Methodological Resources

  • Enzyme Assays: Monitor 4-hydroxybenzoate 1-hydroxylase activity via UV-Vis spectroscopy (λ = 340 nm for NADH consumption) .
  • Crystallography: Use Mercury software for molecular visualization and PLATON for symmetry analysis .
  • Therapeutic Screening: Employ patient-derived cell lines and CRISPR-edited models to validate 2,4-dihydroxybenzoate efficacy .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.